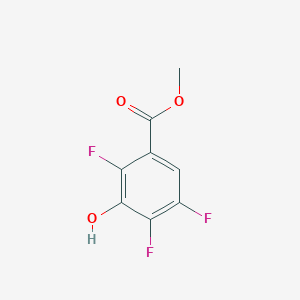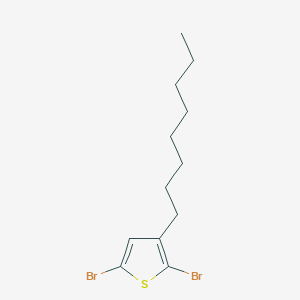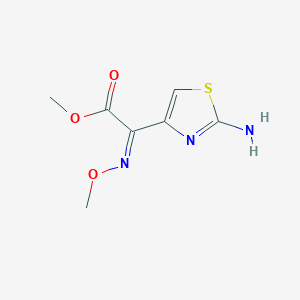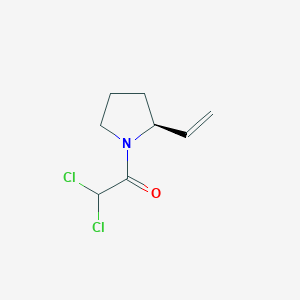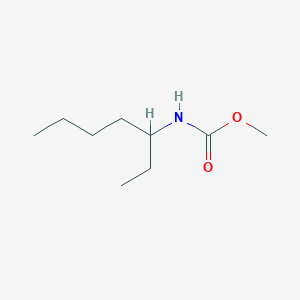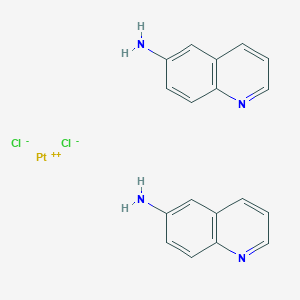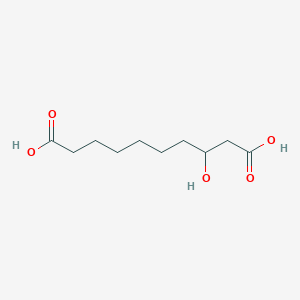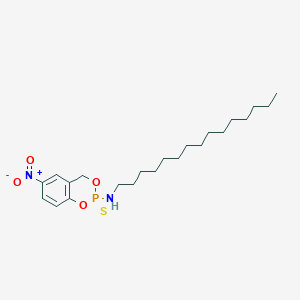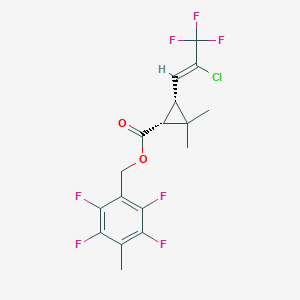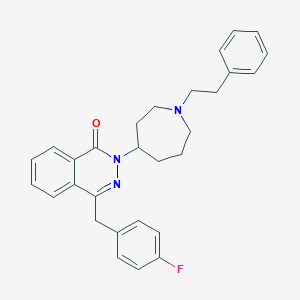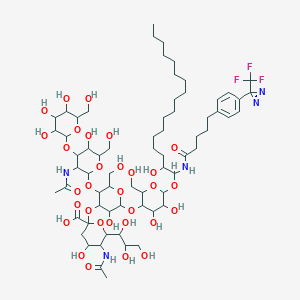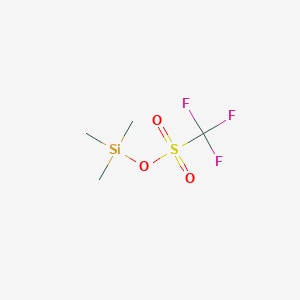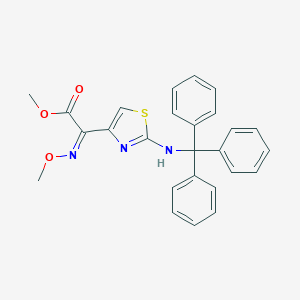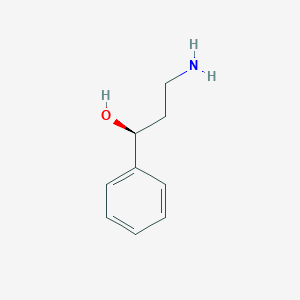
(S)-3-Amino-1-phenyl-propan-1-OL
Vue d'ensemble
Description
(S)-3-Amino-1-phenyl-propan-1-OL is a chiral compound that is relevant in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis which can be informative for understanding the synthesis and properties of (S)-3-Amino-1-phenyl-propan-1-OL.
Synthesis Analysis
The synthesis of related compounds such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for the antidepressant R-Duloxetine, has been summarized in one of the papers . The paper describes various starting materials such as acetylthiophene, thiophene, and thiophenecarboxaldehyde, and outlines the features of each synthetic method. Although this is not the exact compound , the methodologies could potentially be adapted for the synthesis of (S)-3-Amino-1-phenyl-propan-1-OL.
Molecular Structure Analysis
The stereochemistry of related Mannich bases has been studied, providing insights into the stereospecific synthesis and absolute configuration of diastereoisomeric compounds . This research is crucial for understanding the molecular structure of chiral amino alcohols, which could be applied to (S)-3-Amino-1-phenyl-propan-1-OL to determine its stereochemistry and optimize its synthesis.
Chemical Reactions Analysis
The synthesis of beta-adrenergic blocking agents, which are structurally similar to (S)-3-Amino-1-phenyl-propan-1-OL, involves heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols . The paper discusses the structure-activity relationships of these compounds, which could be relevant when considering the chemical reactions and potential biological activity of (S)-3-Amino-1-phenyl-propan-1-OL.
Physical and Chemical Properties Analysis
Although the provided papers do not directly discuss the physical and chemical properties of (S)-3-Amino-1-phenyl-propan-1-OL, the properties of similar compounds can be inferred. For example, the stereochemistry and substituents on the compounds studied can influence their physical properties such as solubility, melting point, and boiling point, as well as their chemical reactivity and pharmacological profile .
Applications De Recherche Scientifique
Biosensors and Electrochemical Sensors
Research on amino acids, including phenylalanine and its derivatives, highlights the development of electrochemical sensors and biosensors. These devices are designed for detecting amino acids, showcasing the interdisciplinary applications in chemistry, biochemistry, physics, and medicine. Conducting polymers and molecularly imprinted polymers are utilized as sensitive materials in these sensors, indicating the potential use of (S)-3-Amino-1-phenyl-propan-1-OL in similar applications. These devices are essential for quality control in pharmaceuticals and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).
Anticancer Research
Cinnamic acid derivatives, which share a structural motif with phenylpropanolamine compounds, are studied extensively for their anticancer properties. The chemical flexibility of these molecules allows for the development of numerous derivatives with potential antitumor efficacy. This suggests that derivatives of (S)-3-Amino-1-phenyl-propan-1-OL could also find applications in anticancer research, given the right structural modifications (De, Baltas, & Bedos-Belval, 2011).
Pharmacological Effects of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Given the structural similarities and functional groups present in (S)-3-Amino-1-phenyl-propan-1-OL, it could be hypothesized that this compound or its derivatives might exhibit similar pharmacological properties, offering a broad spectrum of applications in medicine and pharmacotherapy (Naveed et al., 2018).
Biomedical Applications of Chitosan
Chitosan, a biopolymer, has been extensively researched for its antimicrobial potential and its ability to form complexes with various compounds, including amino acids. The interaction between chitosan and amino acids opens up potential applications in developing antimicrobial systems and optimizing chitosan formulations for medical use. This suggests that (S)-3-Amino-1-phenyl-propan-1-OL could be involved in similar biomedical applications, particularly in antimicrobial and drug delivery systems (Raafat & Sahl, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(1S)-3-amino-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-1-phenyl-propan-1-OL | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

